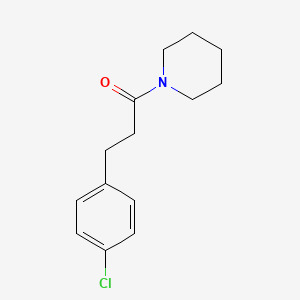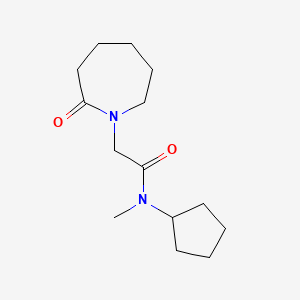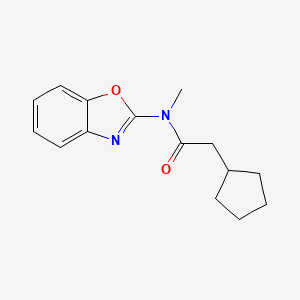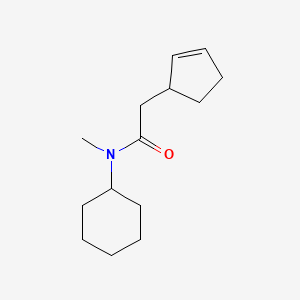
3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one, also known as 4-Cl-PVP, is a synthetic stimulant drug that belongs to the class of cathinones. It has gained popularity in the research community due to its potential as a psychoactive substance. The chemical structure of 4-Cl-PVP is similar to other cathinones, such as alpha-PVP and MDPV, which have been associated with adverse health effects. However, research on 4-Cl-PVP is limited, and its effects on the human body are not well understood. In
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one has been primarily used in scientific research to study its psychoactive effects. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This activity makes 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one involves its interaction with the dopamine and norepinephrine transporters in the brain. It inhibits the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This increase in neurotransmitter levels results in a stimulant effect, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one are not well understood due to limited research. However, it is known to have a stimulant effect on the central nervous system, leading to increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one in lab experiments is its potent dopamine and norepinephrine reuptake inhibition activity. This makes it a potential candidate for the treatment of neurological disorders. However, the limited research on its effects and potential adverse health effects make it a challenging substance to work with in a laboratory setting.
Orientations Futures
Further research is needed to understand the long-term effects of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one on the human body. It is essential to investigate its potential as a treatment for neurological disorders while also examining its adverse health effects. Additionally, research on its potential for abuse and addiction is necessary to understand its impact on society. Overall, 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one has the potential to be a valuable substance for scientific research, but caution must be taken due to its limited research and potential adverse health effects.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one involves the reaction of 4-chlorobenzaldehyde with piperidine and 1-propanone in the presence of a catalyst. The resulting product is purified through recrystallization and can be obtained as a white crystalline powder. The synthesis of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-5,7-8H,1-3,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBFHAUENUZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)
![Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)



![N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7507251.png)

![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)